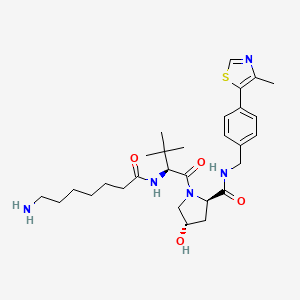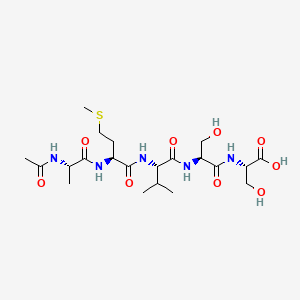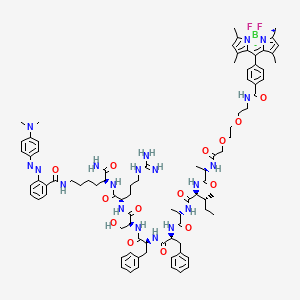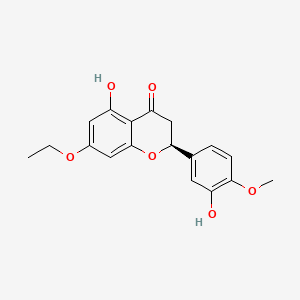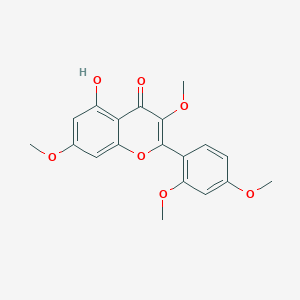
3,7,2',4'-Tetramethoxy-5-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is a flavonoid compound known for its potential biological activities. It is a derivative of flavone, characterized by the presence of methoxy groups at positions 3, 7, 2’, and 4’, and a hydroxyl group at position 5. This compound has been studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable candidate in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form chalcones.
Cyclization: The chalcones are then cyclized using acidic conditions, often with hydrochloric acid or sulfuric acid, to form the flavone structure.
Industrial Production Methods
Industrial production methods for 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors for the condensation and cyclization steps.
Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures
Analyse Des Réactions Chimiques
Types of Reactions
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones
Applications De Recherche Scientifique
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a potential candidate for overcoming multidrug resistance in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
The mechanism of action of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone involves:
Inhibition of BCRP/ABCG2: The compound inhibits the breast cancer resistance protein, which is involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.
Molecular Targets: The primary target is the BCRP/ABCG2 transporter protein.
Pathways Involved: The inhibition of BCRP/ABCG2 leads to increased intracellular concentrations of chemotherapeutic drugs, promoting their cytotoxic effects on cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Similar structure with methoxy groups at different positions.
3’,4’,7,8-Tetramethoxy-5,6-dihydroxyflavone: Contains additional hydroxyl groups.
3,3’‘,4’‘,5,5’',6,7-Hexamethoxyflavone: Contains more methoxy groups
Uniqueness
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of BCRP/ABCG2. This makes it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C19H18O7 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-12(14(8-10)24-3)18-19(25-4)17(21)16-13(20)7-11(23-2)9-15(16)26-18/h5-9,20H,1-4H3 |
Clé InChI |
VHQCDGLXBNYODC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


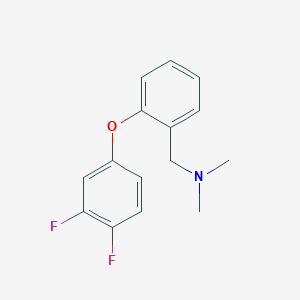
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
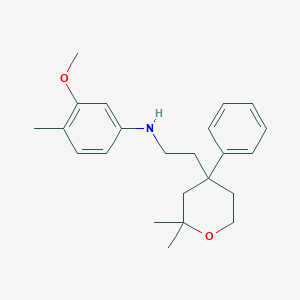
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
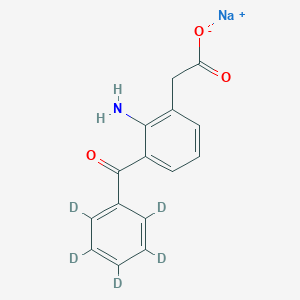

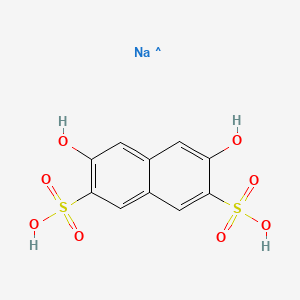

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
